6-methyltetrazolo[1,5-a]pyridine
Description
6-Methyltetrazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused tetrazole (a five-membered ring with four nitrogen atoms) and pyridine system.
Key physicochemical properties inferred from analogs include:
- LogP: ~1.8–2.5 (moderate lipophilicity due to methyl substitution)
- Solubility: Limited aqueous solubility, typical of aromatic heterocycles.
- Thermal Stability: Stable under standard conditions, with decomposition temperatures >200°C (based on triazolo-pyridine analogs) .
Properties
IUPAC Name |
6-methyltetrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-6-7-8-9-10(6)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYCWNJWLSKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984978 | |
| Record name | 6-Methyltetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-32-1 | |
| Record name | 6-Methyltetrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC52205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyltetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-methyltetrazolo[1,5-a]pyridine typically involves the reaction of pyridine-N-oxide with sodium azide in the presence of triflic anhydride as an activator. This reaction is carried out in acetonitrile solvent at temperatures ranging from 0°C to room temperature . Another method involves the reaction of pyridine-N-oxide with arenesulfonyl azides, although this method often results in lower yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
6-Methyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly with halogenated compounds.
Rearrangement Reactions: Under thermal, photochemical, and electron-impact conditions, it can undergo nitrene-nitrene rearrangement, leading to the formation of different isomers.
Scientific Research Applications
6-Methyltetrazolo[1,5-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in various metabolic processes . This inhibition can lead to the compound’s biological effects, such as antifungal activity.
Comparison with Similar Compounds
Structural Analogs Within the Tetrazolo[1,5-a]pyridine Family
Substituent position and type significantly alter properties and bioactivity:
| Compound Name | Core Structure | Substituents | Key Properties/Bioactivity | References |
|---|---|---|---|---|
| 6-Methyltetrazolo[1,5-a]pyridine | Tetrazolo[1,5-a]pyridine | Methyl at C6 | Enhanced lipophilicity; potential antimicrobial/kinase inhibitor activity (inferred) | |
| 8-Methyltetrazolo[1,5-a]pyridine | Tetrazolo[1,5-a]pyridine | Methyl at C8 | Higher metabolic stability; used in cancer pathway studies | |
| N-(1H-Indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide | Tetrazolo[1,5-a]pyridine | Indole-carboxamide at C6 | Targets cancer pathways via protein binding; validated via molecular docking |
Key Insights :
- Positional Effects : Methyl at C6 vs. C8 alters electronic distribution and steric hindrance, impacting target binding .
- Functional Group Additions : Carboxamide derivatives (e.g., indole-linked) exhibit targeted bioactivity, whereas methyl groups prioritize passive diffusion .
Heterocyclic Analogs with Modified Core Systems
Compounds with related fused-ring systems but differing in heteroatom count or ring fusion patterns:
Key Insights :
- Nitrogen Content : Tetrazolo (4N) vs. triazolo (3N) cores increase ring strain and electron-deficient character, favoring electrophilic interactions .
- Ring Fusion : Pyrazolo[1,5-a]pyridine derivatives exhibit broader solubility profiles due to fewer nitrogen atoms, enabling diverse medicinal applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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